6-Iodo-2-oxaspiro[3.3]heptane
Overview
Description
6-Iodo-2-oxaspiro[3.3]heptane is a chemical compound with the CAS Number: 1363381-15-0 . It has a molecular weight of 224.04 and is typically stored in a refrigerator . The compound is liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 6-Iodo-2-oxaspiro[3.3]heptane is C6H9IO . The InChI Key, which is a unique identifier for chemical substances, is AKUIJMJEPKXSAA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Iodo-2-oxaspiro[3.3]heptane is a liquid at room temperature . It has a molecular weight of 224.04 . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 1.96, indicating its lipophilicity . Its water solubility is 1.59 mg/ml .Scientific Research Applications
Synthesis of Bioactive Molecules
6-Iodo-2-oxaspiro[3.3]heptane serves as a versatile intermediate in the synthesis of bioactive molecules. Its spirocyclic structure is a valuable scaffold in medicinal chemistry, often used to mimic the morpholine ring found in many drug-like molecules . This compound can introduce three-dimensional complexity into pharmacologically active compounds, potentially leading to new treatments and therapies.
Material Science: Flame Retardants
In material science, particularly in the development of flame retardants, 6-Iodo-2-oxaspiro[3.3]heptane derivatives have been explored due to their potential to enhance fire resistance in polymers. The iodine atom in the compound contributes to the flame-retardant properties by promoting the formation of a char layer when exposed to fire, which helps in insulating the material from heat and slowing down combustion .
Organic Synthesis: Chiral Building Blocks
The spirocyclic iodolactone framework of 6-Iodo-2-oxaspiro[3.3]heptane is a valuable chiral building block in organic synthesis. It can be used to construct complex, chiral molecules with high enantiomeric purity, which is crucial for the synthesis of enantioselective drugs and other chiral substances .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 6-Iodo-2-oxaspiro[3.3]heptane can be used as a standard or reference compound in chromatographic studies. Its unique structure allows it to be easily identified and quantified, making it useful for method development and validation in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Synthesis: Iodination Reactions
This compound is also employed in chemical synthesis as an iodinating agent. The presence of the iodine atom makes it a suitable reagent for introducing iodine into other organic molecules, which is a critical step in the synthesis of various iodine-containing compounds .
Proteomics: Protein Labeling
In the field of proteomics, 6-Iodo-2-oxaspiro[3.3]heptane can be used for protein labeling. The iodine atom can be radioactively labeled, allowing for the tracking and analysis of proteins in biological systems. This application is particularly useful in the study of protein interactions and dynamics .
Life Sciences: Drug Delivery Systems
The spirocyclic structure of 6-Iodo-2-oxaspiro[3.3]heptane can be utilized in the design of drug delivery systems. Its ability to form stable complexes with other molecules may be exploited to create targeted delivery mechanisms that can transport therapeutic agents to specific sites within the body .
Environmental Science: Pollutant Detection
Lastly, in environmental science, derivatives of 6-Iodo-2-oxaspiro[3.3]heptane could be synthesized for use in the detection of pollutants. The compound’s reactivity with various environmental contaminants makes it a potential candidate for developing sensitive detection methods for monitoring environmental pollution .
Safety and Hazards
properties
IUPAC Name |
6-iodo-2-oxaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUIJMJEPKXSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307193 | |
Record name | 6-Iodo-2-oxaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-oxaspiro[3.3]heptane | |
CAS RN |
1363381-15-0 | |
Record name | 6-Iodo-2-oxaspiro[3.3]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2-oxaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodo-2-oxaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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